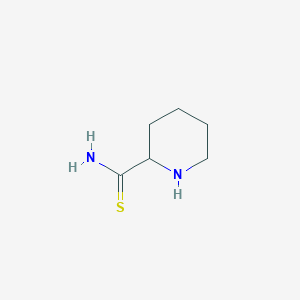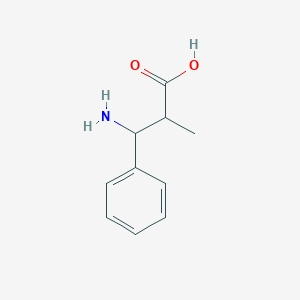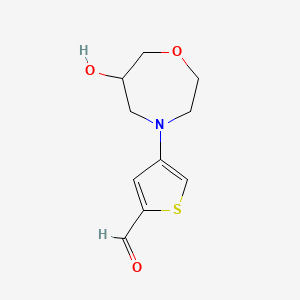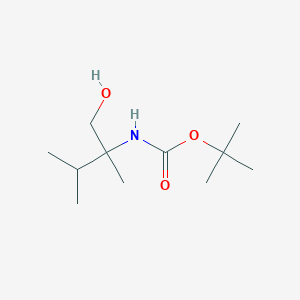
tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate is a chemical compound with the molecular formula C11H23NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its tert-butyl carbamate group and a hydroxy-dimethylbutyl moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxy-dimethylbutyl precursor. One common method involves the use of tert-butyl carbamate and 1-hydroxy-2,3-dimethylbutane in the presence of a catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or dioxane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its unique structure allows it to interact with specific enzymes and proteins, making it valuable in enzymology studies .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and coatings .
Mécanisme D'action
The mechanism of action of tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the carbamate group can participate in covalent bonding or nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a different hydroxy group position.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxy group, making it more hydrophilic.
tert-Butyl N-(4-bromobutyl)carbamate: Contains a bromine atom, which can participate in different chemical reactions.
Uniqueness
tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate is unique due to its specific hydroxy-dimethylbutyl moiety, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H23NO3 |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
tert-butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-8(2)11(6,7-13)12-9(14)15-10(3,4)5/h8,13H,7H2,1-6H3,(H,12,14) |
Clé InChI |
CAWOHRJPCHHQLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(CO)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)

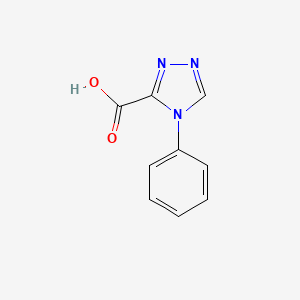
![6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)
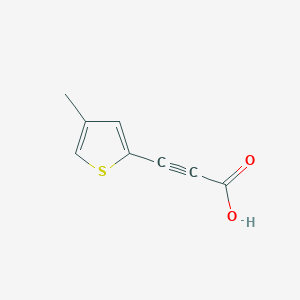
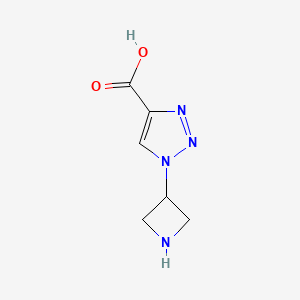
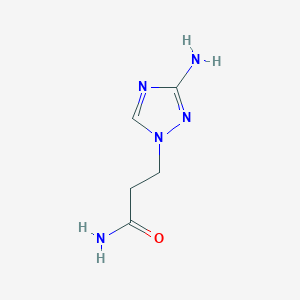
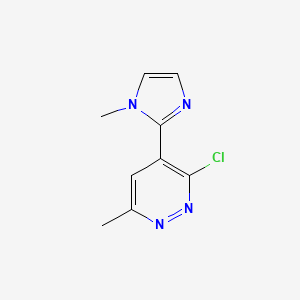
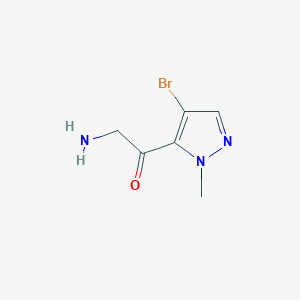
![Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine](/img/structure/B13175291.png)
